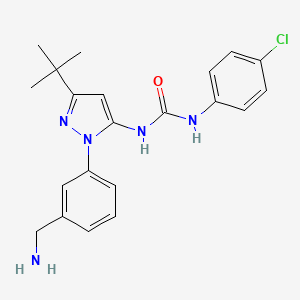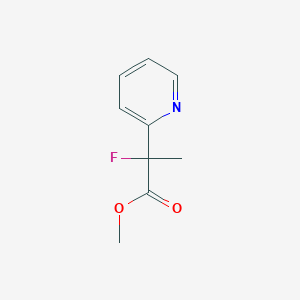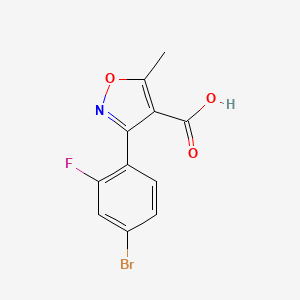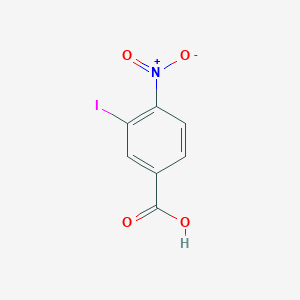
1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea
Übersicht
Beschreibung
1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structure of this compound suggests potential biological activity and utility in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the aminomethyl group: This step involves the reaction of the pyrazole derivative with formaldehyde and ammonia or a primary amine.
Coupling with 4-chlorophenyl isocyanate: The final step involves the reaction of the aminomethyl-pyrazole derivative with 4-chlorophenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-(3-(Aminomethyl)phenyl)-3-tert-butyl-1H-pyrazol-5-yl)-3-phenylurea
- **1-(1-(3-(Aminomethyl)phenyl)-3-tert-butyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea
Comparison
Compared to similar compounds, 1-(1-(3-(Aminomethyl)phenyl)-3-(tert-butyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)urea may exhibit unique properties due to the presence of the 4-chlorophenyl group
Eigenschaften
Molekularformel |
C21H24ClN5O |
|---|---|
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
1-[2-[3-(aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C21H24ClN5O/c1-21(2,3)18-12-19(25-20(28)24-16-9-7-15(22)8-10-16)27(26-18)17-6-4-5-14(11-17)13-23/h4-12H,13,23H2,1-3H3,(H2,24,25,28) |
InChI-Schlüssel |
YVJYVQTWMJXCMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC(=C3)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Tri-tert-butylphosphane; {2'-amino-[1,1'-biphenyl]-2-YL}palladio methanesulfonate](/img/structure/B8697921.png)

